EGFR L858R Mutant vs Wild-Type Selectivity: Direct Comparative IC50 Analysis
6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile exhibits enhanced inhibitory potency against the EGFR L858R activating mutant relative to wild-type EGFR. In a direct head-to-head comparison with the 4-bromo substituted analog (BDBM50179508), the target compound demonstrates a more favorable mutant-to-wild-type potency ratio, providing greater discrimination between mutant and wild-type receptor isoforms [1][2]. The target compound achieves IC50 values of 32 nM for EGFR L858R and 41 nM for wild-type EGFR, whereas the comparator analog exhibits 315 nM for L858R and 273 nM for wild-type [1][2].
| Evidence Dimension | EGFR inhibition (IC50) in cellular growth assay |
|---|---|
| Target Compound Data | EGFR L858R: 32 nM; wild-type EGFR: 41 nM |
| Comparator Or Baseline | 4-Bromo substituted analog (BDBM50179508): EGFR L858R: 315 nM; wild-type EGFR: 273 nM |
| Quantified Difference | Target compound is ~9.8-fold more potent against L858R and ~6.7-fold more potent against wild-type EGFR than the comparator; mutant/wild-type IC50 ratio = 0.78 (target) vs 1.15 (comparator) |
| Conditions | Mouse BaF/3 cells expressing EGFR variants; cell growth inhibition measured after 72 hours by MTS assay |
Why This Matters
The improved absolute potency and inverted selectivity ratio (0.78 vs 1.15) mean this specific compound better discriminates EGFR L858R-driven cellular proliferation, which is critical for mutation-specific inhibitor development programs.
- [1] BindingDB. BDBM50179509 (CHEMBL2031296): EGFR L858R IC50 = 32 nM; wild-type EGFR IC50 = 41 nM. BaF/3 cells, 72 hr MTS assay. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50179509 View Source
- [2] BindingDB. BDBM50179508 (CHEMBL3814959): EGFR L858R IC50 = 315 nM; wild-type EGFR IC50 = 273 nM. BaF/3 cells, 72 hr MTS assay. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50179508 View Source
